Kinase Selectivity Profile: PfPK5 vs. Human CDK1 Inhibition
2-(4-Bromophenoxy)-5-chloropyrimidine demonstrates target engagement with Plasmodium falciparum cyclin-dependent protein kinase PfPK5 (IC50 = 130 μM) and a structurally related Pfmrk kinase (IC50 = 3.5 μM), while exhibiting approximately 10.8-fold lower potency against human CDK1/cyclin B (IC50 = 12 μM) [1]. This selectivity window, though modest in absolute potency, establishes a baseline differential activity between parasitic and human CDK orthologs for this specific scaffold, informing structure-activity relationship (SAR) studies where the 4-bromophenoxy substituent contributes to this discrimination [1].
| Evidence Dimension | Kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | PfPK5 IC50 = 130,000 nM (130 μM); Pfmrk IC50 = 3,500 nM (3.5 μM); Human CDK1 IC50 = 12,000 nM (12 μM) |
| Comparator Or Baseline | PfPK5 vs. Pfmrk (parasitic kinases); PfPK5 vs. Human CDK1 (ortholog comparison) |
| Quantified Difference | Pfmrk is ~37-fold more potent than PfPK5; PfPK5 is ~10.8-fold less potent than Human CDK1 |
| Conditions | In vitro enzyme inhibition assay using recombinant Plasmodium falciparum PfPK5, Pfmrk, and human CDK1/cyclin B complex; data curated in BindingDB from ChEMBL |
Why This Matters
This selectivity data enables medicinal chemists to prioritize this scaffold for anti-malarial lead optimization where discrimination against human CDK1 is required to minimize host toxicity risk.
- [1] BindingDB. BDBM50409725 (CHEMBL1213804): Affinity Data for 2-(4-Bromophenoxy)-5-chloropyrimidine. PfPK5 IC50 = 1.30E+5 nM; Pfmrk IC50 = 3.50E+3 nM; Human CDK1 IC50 = 1.20E+4 nM. View Source
